molecular formula C16H12BrN3O3 B11254146 1-(4-bromobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-(4-bromobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11254146
M. Wt: 374.19 g/mol
InChI Key: RZLJOASMOXLJDJ-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-N-(1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a bromophenyl group, an oxazole ring, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-N-(1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-BROMOPHENYL)METHYL]-N-(1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

1-[(4-BROMOPHENYL)METHYL]-N-(1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-N-(1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-BROMOPHENYL)METHYL]-N-(1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of a bromophenyl group, an oxazole ring, and a dihydropyridine core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12BrN3O3

Molecular Weight

374.19 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C16H12BrN3O3/c17-12-5-3-11(4-6-12)10-20-8-1-2-13(16(20)22)15(21)18-14-7-9-23-19-14/h1-9H,10H2,(H,18,19,21)

InChI Key

RZLJOASMOXLJDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=NOC=C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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